molecular formula C10H9BrF3NOS B14046041 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14046041
M. Wt: 328.15 g/mol
InChI Key: JUDGFEPGOBYRAE-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromopropanone moiety, which can undergo specific chemical reactions not possible with its analogs

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

JUDGFEPGOBYRAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)N)C(=O)CCBr

Origin of Product

United States

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